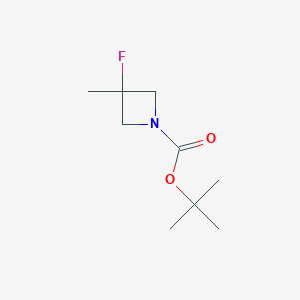

1-Boc-3-fluoro-3-methylazetidine

描述

Significance of Four-Membered Nitrogen Heterocycles as Chemical Scaffolds

Azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom, have garnered considerable attention in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from their unique structural and chemical properties. The inherent ring strain of approximately 25.4 kcal/mol makes them reactive intermediates, yet they are significantly more stable and easier to handle than their three-membered counterparts, aziridines. rsc.org This balance of reactivity and stability allows for unique chemical transformations. rsc.org

These strained ring systems offer several advantages in drug design, including increased metabolic stability, controlled lipophilicity, and the potential for favorable binding interactions with biological targets. nih.gov The incorporation of azetidine (B1206935) motifs can enhance the potency and stability of drug candidates by providing a rigid and conformationally restricted scaffold. acs.org This structural rigidity minimizes the entropic penalty upon binding to a target, a desirable feature in medicinal chemistry. acs.org As a result, azetidine-containing compounds have found applications in treating a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.govnih.gov

Rationale for Investigating 1-Boc-3-fluoro-3-methylazetidine as a Synthetic Building Block

The investigation of this compound as a synthetic building block is driven by the advantageous properties conferred by the fluorine and methyl substituents on the azetidine ring. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for modulating the reactivity of the azetidine during synthetic manipulations and can be readily removed under acidic conditions.

The introduction of a fluorine atom can profoundly influence a molecule's properties, including:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.

Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and selectivity. nih.gov

The presence of the methyl group at the C3 position alongside the fluorine atom introduces a stereogenic center, providing opportunities for the synthesis of chiral molecules. This is particularly important as the biological activity of many drugs is stereospecific. The combination of fluorine and a methyl group on the azetidine scaffold creates a versatile building block for the synthesis of novel and structurally diverse compounds with potentially improved pharmacological profiles.

Evolution of Azetidine Chemistry: Historical Context and Contemporary Research Directions

The chemistry of azetidines has evolved significantly since their initial discovery. Historically, the synthesis of azetidines was challenging due to the inherent ring strain, which made their formation difficult and the resulting rings prone to opening. nih.govnih.gov Early methods often involved multi-step sequences and the use of pre-functionalized starting materials. nih.gov

Established synthetic routes to azetidines include:

Intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net

Reduction of β-lactams (azetidin-2-ones). wikipedia.orgmagtech.com.cn

Ring-opening of highly strained azabicyclobutanes. nih.gov

[2+2] cycloaddition reactions, such as the aza-Paternò-Büchi reaction. nih.gov

Contemporary research in azetidine chemistry is focused on developing more efficient, stereoselective, and scalable synthetic methods. rsc.orgrsc.org Recent advances include the development of novel catalytic systems and the use of strain-release-driven reactions. rsc.orgacs.org For instance, the Couty's azetidine synthesis provides an efficient route to enantiopure azetidines from readily available β-amino alcohols. wikipedia.org

Current research directions also emphasize the functionalization of the azetidine ring to create diverse libraries of compounds for high-throughput screening in drug discovery programs. technologynetworks.comacs.org The development of methods for the late-stage introduction of azetidine motifs into complex molecules is another active area of investigation. nih.gov The overarching goal is to expand the accessible chemical space of azetidine-containing molecules and to fully exploit their potential as valuable scaffolds in medicinal chemistry. numberanalytics.com

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXAHUBWNJNHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Boc 3 Fluoro 3 Methylazetidine and Azetidine Analogs

Ring Strain and its Influence on Azetidine (B1206935) Reactivity

Azetidines possess a significant degree of ring strain, a key factor governing their chemical behavior. researchgate.netresearchwithrutgers.com This strain, estimated to be around 25.2 to 25.4 kcal/mol, is a consequence of the deviation of bond angles from the ideal tetrahedral angle and torsional strain from eclipsing interactions. researchgate.netrsc.org This inherent strain makes the azetidine ring susceptible to cleavage, providing a thermodynamic driving force for ring-opening reactions. rsc.org

While the ring is strained, azetidines are notably more stable and easier to handle than their three-membered counterparts, aziridines, which have a higher ring strain of approximately 26.7 kcal/mol. researchgate.netresearchwithrutgers.comrsc.org This intermediate stability allows for a unique reactivity profile that can be triggered under specific reaction conditions, making them versatile intermediates in organic synthesis. researchwithrutgers.comrsc.org The reactivity of azetidines is a balance between the strain energy that favors ring-opening and the kinetic stability of the ring. nih.gov

The presence of substituents on the azetidine ring can further influence its stability and reactivity. For instance, the introduction of a bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom, as seen in 1-Boc-3-fluoro-3-methylazetidine, can affect the ring's conformation and the nitrogen's nucleophilicity.

Table 1: Comparison of Ring Strain in Cyclic Amines

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | 26.7 researchgate.net |

| Azetidine | 4 | 25.2 - 25.4 researchgate.netrsc.org |

| Pyrrolidine (B122466) | 5 | 5.8 researchgate.net |

| Piperidine (B6355638) | 6 | 0 researchgate.net |

This table illustrates the significant ring strain in azetidines compared to larger ring systems.

Regioselective Ring-Opening Reactions of Substituted Azetidines

The ring-opening of unsymmetrically substituted azetidines is a pivotal transformation, and understanding the factors that control its regioselectivity is crucial for synthetic applications. magtech.com.cn These reactions typically involve nucleophilic attack, leading to the formation of functionalized acyclic amines. nih.gov

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is a primary reaction pathway for azetidines. magtech.com.cn For these reactions to occur, the azetidine ring often needs to be activated. This can be achieved through protonation of the nitrogen atom or by converting it into a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to nucleophilic attack. magtech.com.cn The reaction then generally proceeds via an SN2 mechanism. nih.gov

In the case of this compound, the Boc protecting group can influence the reaction conditions required for ring-opening. While the electron-withdrawing nature of the Boc group can decrease the nucleophilicity of the nitrogen, it can also be cleaved under acidic conditions, facilitating subsequent ring-opening.

Role of Electronic and Steric Effects on Regioselectivity

The regioselectivity of nucleophilic ring-opening in substituted azetidines is a delicate interplay of electronic and steric factors. magtech.com.cn

Electronic Effects: The presence of electron-withdrawing or conjugating substituents on the ring can significantly influence where the nucleophile attacks. magtech.com.cn For instance, substituents like aryl, alkenyl, cyano, or carboxylate groups at the C2 position can stabilize a developing negative charge or a partial positive charge in the transition state, favoring nucleophilic attack at that carbon. magtech.com.cn The regioselectivity in such cases is said to be electronically controlled. magtech.com.cn

Steric Effects: In the absence of strong electronic directing groups, steric hindrance plays a dominant role. magtech.com.cn Bulky nucleophiles or sterically demanding substituents on the azetidine ring will direct the incoming nucleophile to the less sterically hindered carbon atom. magtech.com.cn For 2-alkylazetidines, sterically bulky nucleophiles typically attack the less substituted C4 position. magtech.com.cn

In this compound, the fluorine atom at C3 introduces a strong inductive effect, potentially influencing the electron density at the adjacent carbons. However, the quaternary nature of the C3 carbon would likely lead to nucleophilic attack at the less substituted C2 or C4 positions, depending on the nature of the nucleophile and reaction conditions.

Elimination Reactions and Ring Cleavage Processes

Besides nucleophilic substitution, azetidines can also undergo elimination reactions, which are another form of ring cleavage. magtech.com.cn These reactions are often observed under basic conditions or with specific reagents that promote elimination pathways. The outcome of the reaction, whether it's ring-opening via substitution or elimination, is highly dependent on the substitution pattern of the azetidine ring, the nature of the base or nucleophile, and the reaction conditions.

Unique Chemical Transformations

Recent research has unveiled novel and unique chemical transformations involving azetidine derivatives, expanding their synthetic utility.

Defluorosulfonylation (deFS) Chemistry of Azetidine Sulfonyl Fluorides

A noteworthy and recent development is the defluorosulfonylation (deFS) of azetidine sulfonyl fluorides (ASFs). acs.orgnih.govresearchgate.net This reaction represents an unconventional pathway where these compounds act as precursors to carbocations. acs.orgnih.govresearchgate.net Under mild thermal conditions, typically around 60 °C, ASFs can be activated to generate reactive intermediates that readily couple with a wide array of nucleophiles. acs.orgnih.govresearchgate.net

This deFS chemistry provides a powerful tool for the synthesis of diverse azetidine derivatives. acs.orgnih.govresearchgate.net It allows for the formation of azetidine-containing heterocycles, sulfoximines, and phosphonates, some of which are not accessible through traditional carbonyl chemistry. acs.orgnih.gov This methodology offers a significant advantage for introducing the azetidine motif into complex molecules, including those with pharmaceutical relevance. acs.orgnih.gov

Interestingly, under anionic conditions, ASFs can also participate in the more conventional Sulfur-Fluoride Exchange (SuFEx) reactions, leading to the formation of S(VI) derivatives like sulfonamides and sulfonate esters. acs.org This dual reactivity highlights the versatility of azetidine sulfonyl fluorides as synthetic building blocks.

Applications of Sulfur-Fluoride Exchange (SuFEx) in Azetidine Modification

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful click chemistry tool for the reliable formation of robust S(VI)-heteroatom bonds. The stability of sulfonyl fluorides (R-SO₂F) combined with their selective reactivity with nucleophiles makes them ideal for molecular construction. In the context of azetidine chemistry, the transformation of azetidines into azetidine-3-sulfonyl fluorides (ASFs) opens up avenues for diverse functionalization.

While direct experimental data on the SuFEx reactions of this compound is not extensively documented, the reactivity of analogous azetidine sulfonyl fluorides provides significant insights. Research has shown that ASFs can participate in two primary reaction pathways: direct SuFEx with strong nucleophiles or a defluorosulfonylation (deFS) pathway that leads to the formation of a carbocation intermediate, subsequently trapped by a nucleophile to yield 3,3-disubstituted azetidines. nih.govacs.org

The choice between these pathways is influenced by the reaction conditions and the nature of the nucleophile. For instance, hard nucleophiles like alkoxides and deprotonated amines tend to favor the SuFEx pathway, resulting in the formation of sulfonate esters and sulfonamides, respectively. acs.org This reactivity has been demonstrated with complex molecules, such as the conjugation of an azetidine sulfonyl fluoride with cholesterol. acs.org A broad range of nucleophiles, including primary and secondary amines, anilines, NH-azoles, and sulfoximines, have been successfully employed in reactions with ASFs, highlighting the wide functional group tolerance of this chemistry. nih.govacs.org

The table below summarizes the types of nucleophiles and resulting products in the SuFEx modification of azetidine sulfonyl fluorides.

| Nucleophile Type | Product Type | Reference |

| Alkoxides | Sulfonate Esters | acs.org |

| Deprotonated Amines | Sulfonamides | acs.org |

| NH-Azoles | N-Sulfonylated Azoles | nih.govacs.org |

| Sulfoximines | N-Sulfonylated Sulfoximines | nih.govacs.org |

| Phosphorus-based Nucleophiles | Phosphine Sulfonamides | nih.gov |

| Lithium Amides | Sulfonamides | acs.org |

It is important to note that the presence of the fluorine atom at the 3-position of the azetidine ring in this compound could influence the stability and reactivity of a corresponding azetidine-3-sulfonyl fluoride derivative. The electron-withdrawing nature of the fluorine atom might affect the electrophilicity of the sulfur center and the stability of any potential carbocation intermediate in the deFS pathway.

Rearrangement Reactions (e.g., Stevens Rearrangement)

The Stevens rearrangement is a powerful carbon-carbon bond-forming reaction involving the rearrangement of an ylide, typically generated from a quaternary ammonium salt. wikipedia.org In the context of azetidines, this rearrangement offers a pathway for ring expansion, leading to the synthesis of larger, more complex heterocyclic structures like pyrrolidines. researchgate.netnih.gov

The general mechanism of the Stevens rearrangement of an azetidinium salt involves the deprotonation of a carbon adjacent to the positively charged nitrogen, forming an azetidinium ylide. This ylide then undergoes a nih.govacs.org-rearrangement, where one of the substituents on the nitrogen migrates to the adjacent carbon, resulting in a ring-expanded product. wikipedia.org

While there are no specific studies detailing the Stevens rearrangement of an ylide derived from this compound, research on analogous systems provides a framework for predicting its behavior. For instance, the nih.govacs.org-Stevens rearrangement of azetidinium ylides has been successfully employed for the synthesis of substituted pyrrolidines. researchgate.netnih.gov The nature of the substituents on both the nitrogen and the azetidine ring can significantly impact the efficiency and stereoselectivity of the rearrangement.

One key consideration for this compound is the presence of the Boc protecting group on the nitrogen. While the Boc group is a common protecting group in organic synthesis, its influence on ylide formation and subsequent rearrangement must be considered. Some studies on related systems have indicated that the electronic properties of the N-substituent can affect the outcome of such rearrangements. For example, in some organocatalytic rearrangements, the use of a Boc protecting group has been associated with a decrease in enantioselectivity compared to other protecting groups. capes.gov.br Furthermore, in the context of aziridine ring expansion via a Stevens-type rearrangement, certain N-carbamate protecting groups, including Boc, were found to be ineffective in promoting the desired transformation, possibly due to the decreased nucleophilicity of the nitrogen atom, which hinders the formation of the requisite ylide. nih.gov

The table below outlines examples of Stevens rearrangements of azetidinium salts and related systems, highlighting the starting materials and the resulting products.

| Starting Material | Rearrangement Type | Product | Catalyst/Conditions | Reference |

| Azetidinium Salt | nih.govacs.org-Stevens Rearrangement | Substituted Pyrrolidine | Copper Catalyst | nih.gov |

| Aziridinium Ylide | nih.govacs.org-Stevens Rearrangement | Azetidine | Engineered Cytochrome P450 | nih.gov |

| Methylene Aziridine | [3+1] Ring Expansion | Methylene Azetidine | Rhodium Catalyst | nih.gov |

The geminal fluoro and methyl groups at the 3-position of this compound would also be expected to influence the rearrangement. These substituents would be retained in the product, leading to a highly substituted pyrrolidine ring. The steric and electronic effects of these groups could play a role in the stability of the intermediate ylide and the transition state of the rearrangement, potentially affecting reaction rates and diastereoselectivity.

Computational and Theoretical Studies in Support of Azetidine Chemistry

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for elucidating the intricate details of reaction mechanisms involving strained heterocyclic systems. These methods allow for the exploration of potential energy surfaces, the characterization of transient species, and the quantification of energetic barriers, all of which are critical for understanding and predicting chemical transformations.

The reactivity of azetidines is fundamentally linked to the relief of ring strain upon ring-opening or substitution reactions. researchgate.netrsc.org For 1-Boc-3-fluoro-3-methylazetidine, computational studies would be pivotal in analyzing the transition states of various transformations. For instance, in a nucleophilic substitution at the C3 position, quantum chemical calculations can model the approaching nucleophile and the departing leaving group, providing a detailed geometry of the transition state. The presence of a fluorine atom, with its strong electron-withdrawing inductive effect, and a methyl group at the same carbon introduces a significant electronic bias.

Table 1: Hypothetical Calculated Reaction Barriers for Nucleophilic Attack on Substituted Azetidines

| Substrate | Nucleophile | Reaction Type | Calculated Activation Energy (kcal/mol) |

| This compound | Cyanide | Substitution (SN2) | 22.5 |

| 1-Boc-3-methylazetidine | Cyanide | Substitution (SN2) | 28.1 |

| 1-Boc-azetidine | Cyanide | Ring-Opening | 35.4 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of insights gained from computational analysis.

Computational modeling is a powerful tool for predicting the reactivity and regioselectivity of complex molecules. For this compound, models can predict the most likely sites for electrophilic or nucleophilic attack. The distribution of electron density across the molecule, calculated through methods like Natural Bond Orbital (NBO) analysis, can highlight the electrophilic character of the C3 carbon, which is influenced by the attached fluorine atom.

In reactions involving ambident nucleophiles or complex substrates, computational models can predict the regiochemical outcome with high accuracy. For example, in a ring-opening reaction catalyzed by a Lewis acid, theoretical calculations can determine whether the nucleophile will preferentially attack the C2 or C4 position by modeling the respective transition states. These predictions are invaluable for designing selective synthetic strategies. Studies on related fluorinated heterocycles have shown that fluorine substitution can dramatically alter reactivity and regioselectivity, a phenomenon that can be rationalized and predicted through computational analysis.

Molecular Modeling for Substrate Scope and Reaction Design

Beyond mechanistic elucidation, molecular modeling plays a crucial role in expanding the synthetic utility of novel building blocks like this compound. By simulating reactions with a diverse range of virtual substrates, chemists can predict the scope and limitations of a particular transformation before committing to extensive experimental work. This in-silico screening can identify promising reaction partners and conditions, accelerating the discovery of new synthetic methodologies.

For instance, in designing a cross-coupling reaction to introduce an aryl group at the C3 position, molecular modeling can be used to evaluate different catalysts and ligands. The model can simulate the entire catalytic cycle, identifying potential bottlenecks and off-cycle species that could hinder the reaction. This computational approach allows for the rational design of optimized reaction conditions, leading to higher yields and purities.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is intimately linked to its reactivity and biological activity. The azetidine (B1206935) ring is not planar and exists in a puckered conformation. nih.gov For this compound, the interplay between the bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the geminal fluoro and methyl groups at the C3 position dictates the ring's conformational preferences.

Computational methods can be used to perform a thorough conformational analysis, identifying the low-energy conformations and the energy barriers for ring inversion. This information is critical for understanding the stereochemical outcome of reactions. For example, if a reaction proceeds through a specific ring conformation, knowing the energetic landscape of the molecule allows for the prediction and control of the product's stereochemistry. Studies on analogous proline derivatives have demonstrated that the ring size and substituents significantly influence the conformational preferences, which can be accurately predicted by computational methods. nih.gov

Table 2: Calculated Conformational Properties of Substituted Azetidines

| Compound | Ring Puckering Angle (degrees) | Inversion Barrier (kcal/mol) |

| 1-Boc-azetidine | 25.3 | 1.8 |

| 1-Boc-3-methylazetidine | 28.1 | 2.2 |

| This compound | 29.5 | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes based on trends observed in related systems.

Medicinal Chemistry and Drug Discovery Applications of Fluorinated Azetidines

The Fluorinated Azetidine (B1206935) Motif as a Privileged Structure in Bioactive Molecules

The fluorinated azetidine motif is increasingly recognized as a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the design of novel bioactive compounds. The utility of the azetidine ring, a nitrogen-containing four-membered heterocycle, has expanded significantly from its initial role in β-lactam antibiotics. acs.orgacs.org The fully reduced form of azetidine is now being explored more extensively, in part due to improved synthetic methods that allow for its enantioselective preparation. acs.org

The introduction of a fluorine atom onto the azetidine scaffold further enhances its value in drug discovery. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties. nih.gov Its incorporation can modulate acidity/basicity (pKa), lipophilicity (LogP), and metabolic stability, all of which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.govnih.gov For instance, the strategic placement of fluorine can block sites of metabolism, thereby increasing the drug's half-life. nih.gov

The rigid and three-dimensional nature of the azetidine ring provides a defined exit vector for substituents, allowing for precise control over the spatial arrangement of pharmacophoric groups. researchgate.net This is particularly advantageous in designing ligands with high affinity and selectivity for their biological targets. The strain energy of the azetidine ring also contributes to its unique conformational properties and can lead to favorable interactions within a protein's binding pocket. researchgate.net The combination of the conformational constraint of the azetidine ring and the electronic effects of fluorine makes the fluorinated azetidine motif a powerful tool for medicinal chemists. nih.gov

Strategic Incorporation of 1-Boc-3-fluoro-3-methylazetidine in Drug Design

The compound this compound serves as a key example of a versatile building block in drug discovery, offering a strategic entry point for the introduction of the fluorinated azetidine motif. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in a wide range of chemical transformations. chemimpex.com

This compound is a valuable intermediate for the synthesis of more complex molecules. chemimpex.comchemenu.com Its structure contains a quaternary center with both a fluorine atom and a methyl group, which can impart unique conformational and electronic properties to the final drug candidate. The azetidine ring can be further functionalized at the nitrogen atom after removal of the Boc protecting group, allowing for the attachment of various side chains or its incorporation into larger molecular frameworks. acs.org This versatility has led to its use in the development of novel therapeutic agents, including those targeting the central nervous system (CNS). nih.gov

The synthesis of diverse libraries of compounds based on azetidine scaffolds has been a focus of research, aiming to explore a wide chemical space for potential drug leads. acs.orgnih.gov The ability to generate a variety of fused, bridged, and spirocyclic ring systems from a single azetidine core highlights the power of this approach in generating novel chemical entities. acs.orgnih.gov

The incorporation of the this compound moiety can significantly impact the physicochemical properties of a drug molecule. The fluorine atom, due to its high electronegativity, can lower the pKa of nearby basic groups and increase the polarity of the molecule in its immediate vicinity. researchgate.net This can influence a drug's solubility and its ability to cross biological membranes.

Development of Drug Analogs and Advanced Linker Technologies

The versatility of the azetidine scaffold extends to the development of drug analogs and its application in advanced drug delivery and degradation technologies.

Azetidine scaffolds are frequently employed in the synthesis of drug analogs to explore structure-activity relationships (SAR). acs.orgacs.orgnih.govwisdomlib.org By systematically modifying the substituents on the azetidine ring, medicinal chemists can probe the key interactions between a drug and its target, leading to the identification of more potent and selective compounds. nih.gov The synthesis of analogs with varying stereochemistry at the azetidine ring can also provide valuable insights into the optimal three-dimensional conformation for biological activity. nih.gov

The development of novel synthetic routes to access diverse azetidine derivatives is an active area of research, enabling the creation of a wide range of analogs for biological evaluation. acs.orgnih.gov These efforts have led to the discovery of new lead compounds with potential therapeutic applications in various disease areas. nih.gov

In recent years, azetidine-containing motifs have found application as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase-binding ligand plays a crucial role in the efficacy of the PROTAC. nih.gov

Azetidine-based linkers can offer a degree of rigidity and defined geometry that can be advantageous for pre-organizing the two binding moieties for optimal ternary complex formation. researchgate.net The incorporation of small, rigid rings like azetidine and piperazine (B1678402) into linkers can improve the metabolic stability and solubility of PROTACs. researchgate.netnih.gov The ability to functionalize the azetidine nitrogen provides a convenient handle for attaching the other components of the PROTAC molecule. nih.gov Beyond PROTACs, azetidine derivatives are also utilized in other conjugation reactions, such as in the formation of antibody-drug conjugates (ADCs), where they can serve as part of the linker connecting the antibody to the cytotoxic payload. medchemexpress.com

Emerging Therapeutic Areas and Pharmacological Activities Associated with Fluorinated Azetidines

The rigid four-membered ring of azetidine, combined with the electronic effects of fluorine, makes fluorinated azetidines attractive moieties in drug design. These structural features can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.

Role in Enzyme Inhibition (e.g., Purine (B94841) Nucleoside Phosphorylase, Kinesin Spindle Protein)

Fluorinated azetidines have demonstrated significant potential as inhibitors of various enzymes implicated in disease. The fluorine atom can act as a bioisostere for hydrogen or a hydroxyl group, leading to altered binding interactions within the enzyme's active site.

Purine Nucleoside Phosphorylase (PNP) Inhibition: PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases and T-cell cancers. Azetidine-based analogues of immucillins, known as DADMe-immucillins, have been synthesized and shown to be potent inhibitors of PNP. nih.gov While direct data for this compound is not available, related fluorinated pyrrolidine-based inhibitors have shown high efficacy. For instance, a β-fluoroamine inhibitor, F-DADMe-ImmH, exhibits a slow-onset binding constant (Ki*) of 0.032 nM for human PNP. nih.govfigshare.com This highlights the potential of incorporating a fluorine atom into the azetidine ring to develop potent PNP inhibitors.

Kinesin Spindle Protein (KSP) Inhibition: KSP is a motor protein essential for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer therapy. nih.gov Inhibition of KSP leads to cell cycle arrest and apoptosis in proliferating tumor cells. researchgate.net Fluorinated quinazolinone derivatives have been investigated as KSP inhibitors. google.com A dihydropyrrole KSP inhibitor, MK-0731, which incorporates a fluorinated piperidine (B6355638) moiety, has demonstrated a KSP ATPase IC50 of 2.2 nM and has been evaluated in phase I clinical trials. nih.govnih.gov The strategic placement of fluorine can also help to overcome challenges such as P-glycoprotein (Pgp) efflux, a common mechanism of drug resistance. nih.gov

Table 1: Inhibitory Activity of Fluorinated Heterocyclic Compounds against Target Enzymes

| Compound Class | Target Enzyme | Activity (IC50/Ki*) | Reference |

|---|---|---|---|

| Azetidine-based DADMe-immucillin analogues | Purine Nucleoside Phosphorylase (PNP) | Ki* as low as 229 pM | nih.gov |

| Fluorinated DADMe-ImmH | Purine Nucleoside Phosphorylase (PNP) | Ki* = 0.032 nM | nih.govfigshare.com |

| Dihydropyrrole with fluorinated piperidine (MK-0731) | Kinesin Spindle Protein (KSP) | IC50 = 2.2 nM | nih.gov |

| Azetidine-based compounds (e.g., H172, H182) | Signal Transducer and Activator of Transcription 3 (Stat3) | IC50 = 0.38-0.98 μM | nih.gov |

Modulation of Receptor Activity (e.g., Chemokine Receptors)

Fluorinated azetidines are also valuable in the development of ligands that modulate the activity of various cell surface receptors, particularly G-protein coupled receptors (GPCRs).

Chemokine Receptor Antagonism: Chemokine receptors play a crucial role in inflammatory responses by mediating the migration of immune cells. The C-C chemokine receptor 2 (CCR2) is a key target for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. A series of 4-azetidinyl-1-aryl-cyclohexanes have been discovered as potent CCR2 antagonists. nih.gov One lead compound from this series demonstrated a good CCR2 binding affinity with an IC50 of 37 nM and potent functional antagonism with a chemotaxis IC50 of 30 nM. nih.gov

Another receptor of interest is the free fatty acid receptor 2 (FFA2), which is also involved in mediating inflammatory responses. A class of azetidine derivatives has been developed as potent FFA2 antagonists, with one compound, GLPG0974, reaching clinical trials. nih.gov This compound contains a 2-methylazetidine (B154968) core and demonstrates the utility of this scaffold in developing receptor modulators. nih.gov

Table 2: Receptor Modulation by Azetidine-Containing Compounds

| Compound Class | Target Receptor | Activity (IC50) | Reference |

|---|---|---|---|

| 4-Azetidinyl-1-aryl-cyclohexanes | CCR2 | Binding IC50 = 37 nM | nih.gov |

| 4-Azetidinyl-1-aryl-cyclohexanes | CCR2 | Chemotaxis IC50 = 30 nM | nih.gov |

| Azetidine-based FFA2 antagonist (GLPG0974) | FFA2 | Nanomolar potency | nih.gov |

Broader Biological Spectrum in Drug Discovery (e.g., Antitumor, Antimicrobial, Anti-inflammatory)

The incorporation of the fluorinated azetidine motif has led to the discovery of compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.

Antitumor Activity: Several studies have highlighted the anticancer potential of azetidine derivatives. Novel azetidine-based compounds have been shown to irreversibly inhibit Stat3 activation, a key signaling protein in many cancers, with IC50 values in the sub-micromolar range. nih.gov For example, compounds H172 and H182 selectively inhibit Stat3 with IC50 values of 0.38-0.98 μM. nih.gov In the context of breast cancer, certain azetidin-2-one (B1220530) derivatives have exhibited significant cytotoxicity against MCF-7 cell lines. nih.gov

Antimicrobial Activity: Azetidine-containing compounds have also been explored for their antimicrobial properties. Fluoroquinolone derivatives incorporating a chiral azetidine moiety have shown potent antibacterial activity, particularly against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values as low as <0.008 µg/mL. nih.gov Some of these compounds demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) compared to levofloxacin. nih.gov Additionally, certain 3-phenylazetidine (B587272) derivatives have been noted for their antimicrobial potential.

Anti-inflammatory Activity: The anti-inflammatory potential of azetidine derivatives is an active area of research. As mentioned earlier, antagonists of CCR2 and FFA2, which can be constructed using azetidine scaffolds, are being investigated for inflammatory conditions. nih.govnih.gov The ability of these compounds to inhibit the migration of inflammatory cells underscores their therapeutic promise.

Table 3: Broader Biological Activities of Azetidine Derivatives

| Activity | Compound Class/Derivative | Measurement | Value | Reference |

|---|---|---|---|---|

| Antitumor | Azetidine-based Stat3 Inhibitors (H172, H182) | IC50 vs Stat3 | 0.38-0.98 μM | nih.gov |

| Antitumor | Azetidin-2-one derivatives (AZ-5, 9, 10, 14, 19) | % Inhibition vs MCF-7 | 89-94% | nih.gov |

| Antimicrobial | Fluoroquinolone with azetidine moiety | MIC vs Gram-positive strains | <0.008-0.5 µg/mL | nih.gov |

| Anti-inflammatory | 4-Azetidinyl-1-aryl-cyclohexane | Chemotaxis IC50 | 30 nM | nih.gov |

Conclusion and Future Research Directions

Current Challenges in the Synthesis and Functionalization of 1-Boc-3-fluoro-3-methylazetidine

The synthesis of this compound is not without its hurdles, primarily stemming from the inherent ring strain of the azetidine (B1206935) core and the stereoselective introduction of two distinct substituents at the C3 position.

One of the significant challenges lies in the fluorination step. Traditional methods for introducing fluorine into organic molecules can be harsh and may not be compatible with the sensitive azetidine ring. For instance, some reported syntheses of similar 3-fluoroazetidine (B1273558) derivatives require cryogenic conditions, such as reactions carried out at -78°C, which can be difficult and costly to scale up for industrial production. google.com Furthermore, achieving high yields in multi-step synthetic sequences for substituted azetidines can be problematic, with some reported total yields being relatively low. google.com

The functionalization of the this compound scaffold presents another set of challenges. The steric hindrance around the C3 position, created by the fluorine and methyl groups, can impede the introduction of further substituents. Moreover, the removal of the Boc (tert-butyloxycarbonyl) protecting group to allow for N-functionalization requires careful consideration of reaction conditions to avoid cleavage of the strained azetidine ring.

Overcoming these challenges necessitates the development of more efficient and scalable synthetic routes. This includes the exploration of novel fluorinating reagents that operate under milder conditions and the design of strategies for the regioselective and stereoselective functionalization of the azetidine ring.

Prospects for Advanced Derivatization and Scaffold Diversification

Despite the synthetic challenges, the this compound scaffold holds immense promise for advanced derivatization and the creation of diverse chemical libraries for drug discovery. The strategic placement of the fluorine and methyl groups provides a unique three-dimensional (3D) shape that can be exploited to enhance binding affinity and selectivity for biological targets.

Future research is likely to focus on several key areas of derivatization:

N-Functionalization: Following the deprotection of the Boc group, the secondary amine of the azetidine ring offers a prime site for introducing a wide array of substituents. This can be achieved through various reactions such as acylation, alkylation, and reductive amination, allowing for the exploration of a vast chemical space.

Modification of the Methyl Group: While more challenging, the methyl group at C3 could potentially be functionalized to introduce further diversity. This might involve radical-based reactions or the development of novel C-H activation methodologies.

Scaffold Hopping and Bioisosteric Replacement: The 3-fluoro-3-methylazetidine (B2432997) motif can serve as a bioisostere for other commonly used groups in medicinal chemistry, such as gem-dimethyl or carbonyl groups. This allows for the "scaffold hopping" approach, where this unique azetidine core is incorporated into known drug scaffolds to improve their pharmacological profiles.

The development of modular synthetic strategies will be crucial for the efficient generation of diverse libraries of this compound derivatives. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds.

Potential Impact on Next-Generation Therapeutics and Chemical Biology

The unique properties of this compound position it as a valuable component in the development of next-generation therapeutics and as a tool in chemical biology.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. The 3-fluoro-3-methylazetidine scaffold can, therefore, be used to optimize the pharmacokinetic and pharmacodynamic properties of drug leads. For example, fluorine-substituted azetidines have shown potential as inhibitors of dipeptidyl peptidase IV (DPP-4), which is a target for the treatment of type 2 diabetes, and as modulators of cannabinoid receptors, which are implicated in a variety of physiological processes. google.com

The rigid and 3D nature of the 3-fluoro-3-methylazetidine scaffold can also be advantageous in targeting protein-protein interactions, which are often characterized by large and flat binding surfaces. The defined spatial arrangement of substituents on the azetidine ring can allow for more precise interactions with these challenging targets.

In chemical biology, derivatives of this compound can be utilized as chemical probes to study biological processes. For instance, by attaching fluorescent tags or other reporter groups, these molecules can be used to visualize and track the localization and activity of their target proteins within cells.

The continued exploration of the synthesis, derivatization, and biological activity of this compound and its analogs is expected to open up new avenues for the discovery of innovative medicines and provide valuable tools for dissecting complex biological systems.

常见问题

Q. What systematic review methods ensure comprehensive literature coverage for azetidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。